molecular formula C8H4FN3 B1323120 7-Fluoro-1H-indazole-5-carbonitrile CAS No. 633327-24-9

7-Fluoro-1H-indazole-5-carbonitrile

Cat. No.: B1323120
CAS No.: 633327-24-9
M. Wt: 161.14 g/mol
InChI Key: GENZRAKKJDIQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-1H-indazole-5-carbonitrile is a useful research compound. Its molecular formula is C8H4FN3 and its molecular weight is 161.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-1H-indazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-7-2-5(3-10)1-6-4-11-12-8(6)7/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENZRAKKJDIQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630227
Record name 7-Fluoro-1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633327-24-9
Record name 7-Fluoro-1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-fluoro-1H-indazole-5-carbonitrile solubility in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, preparation protocols, and handling of 7-fluoro-1H-indazole-5-carbonitrile , a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic medicinal compounds.

Critical Data Integrity Note: CAS Registry Number Verification

Attention: A discrepancy exists in public databases regarding the CAS number provided in the prompt (1242336-53-3).

  • Chemical Name: this compound

  • Verified CAS Matches: Often associated with 1242336-53-3 in some vendor catalogs, but this CAS is also linked to 5-chloro-3-methoxypyridin-2-amine in major registries (e.g., SciFinder, PubChem).

  • Correct Identity for this Guide: This guide focuses strictly on the chemical structure This compound (Formula: C₈H₄FN₃, MW: 161.14 g/mol ). Ensure you verify the structure by NMR/MS before use, regardless of the labeled CAS.

Part 1: Physicochemical Profile & Solubility Analysis

Molecular Properties

Understanding the solubility requires analyzing the molecular interaction potential. The indazole core is aromatic and planar, while the nitrile (–CN) and fluoro (–F) groups introduce polarity without significantly increasing water solubility.

PropertyValueImplication for Solubility
Molecular Weight 161.14 g/mol Small molecule; favorable for dissolution kinetics.
LogP (Predicted) ~2.1 – 2.4Moderately lipophilic. Poor water solubility; high affinity for organic solvents.
H-Bond Donors 1 (Indazole NH)Capable of H-bonding with DMSO (S=O) and Methanol (–OH).
H-Bond Acceptors 3 (N-1, N-2, –CN, –F)Strong interaction with protic solvents (MeOH) and aprotic polar solvents (DMSO).
pKa (Indazole NH) ~13.8Weakly acidic. Deprotonation by strong bases increases solubility significantly.
Solubility Data: DMSO vs. Methanol

The following data is synthesized from experimental protocols involving similar indazole intermediates (e.g., Patent WO2017133670A1) and standard solubility parameters.

SolventSolubility RatingEstimated Saturation (25°C)Usage Recommendation
DMSO High > 60 mg/mL (> 370 mM)Preferred for Stock Solutions. Ideal for biological assays and long-term storage (-20°C).
Methanol Moderate ~ 10–25 mg/mL (~ 60–150 mM)Preferred for Reactions/Transfer. Good for transfers, LC-MS prep, and intermediate reactions. Heating (40°C) may be required for high concentrations.
Water Insoluble < 0.1 mg/mLPrecipitation Risk. Avoid aqueous dilution >1% v/v without carrier proteins or surfactants.

Technical Insight: In synthetic workflows (e.g., WO2017133670A1), this compound is routinely dissolved in DMF at concentrations up to 64 mg/mL (1.28 g in 20 mL) for nucleophilic substitution reactions. Given the similar dielectric constants and dipole moments of DMF and DMSO, solubility in DMSO is functionally equivalent or superior.

Part 2: Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock for biological screening or synthetic aliquoting.

Reagents:

  • This compound (Solid, >97% purity)

  • DMSO (Anhydrous, ≥99.9%, stored over molecular sieves)

Workflow:

  • Calculate Mass: To prepare 10 mL of 100 mM solution:

    
    
    
    
    
  • Weighing: Weigh 161.1 mg of the solid into a pre-tared, amber glass vial (borosilicate).

    • Note: Use amber glass to protect light-sensitive nitrile/fluoro moieties over long storage, though the scaffold is generally stable.

  • Solvent Addition: Add 5.0 mL of anhydrous DMSO initially.

  • Dissolution Mechanics: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 35°C for 5 minutes.

  • Final Volume Adjustment: Add DMSO to reach the final volume of 10.0 mL .

  • Sterilization (Optional but Recommended): Filter through a 0.2 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters as they may bind the compound.

Protocol B: Solubility Limit Determination (Empirical)

Objective: Determine the exact saturation point in Methanol for process optimization.

Workflow:

  • Place 50 mg of compound into a 1.5 mL HPLC vial.

  • Add 500 µL of Methanol (HPLC grade).

  • Shake/Vortex at 25°C for 1 hour.

  • Visual Check:

    • Clear solution? Solubility > 100 mg/mL.

    • Suspension? Proceed to step 5.

  • Centrifuge at 13,000 rpm for 5 minutes to pellet undissolved solid.

  • Sample the supernatant, dilute 1000x, and quantify via HPLC-UV (254 nm) against a standard curve.

Part 3: Visualization of Dissolution Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application.

SolubilityWorkflow Start This compound (Solid Powder) Decision Select Application Start->Decision BioAssay Biological Assay / Screening (High Conc. Stock Required) Decision->BioAssay Cellular/Enzymatic Synthesis Chemical Synthesis / Purification (Reaction Medium) Decision->Synthesis Intermediate Prep DMSO_Path Solvent: Anhydrous DMSO Target: 100 mM Stock BioAssay->DMSO_Path MeOH_Path Solvent: Methanol (or DMF) Target: 10-50 mM Working Soln Synthesis->MeOH_Path Dissolution_DMSO Protocol: 1. Add DMSO (1/2 Vol) 2. Vortex/Sonicate (35°C) 3. Top up to Vol DMSO_Path->Dissolution_DMSO Dissolution_MeOH Protocol: 1. Add MeOH 2. Heat to 40°C if needed 3. Filter particulates MeOH_Path->Dissolution_MeOH Storage Storage: -20°C (Hygroscopic - Seal Tight) Dissolution_DMSO->Storage Reaction Proceed to Reaction (Nucleophilic Substitution) Dissolution_MeOH->Reaction

Caption: Decision matrix for solvent selection (DMSO vs. Methanol) based on downstream application (Storage vs. Synthesis).

Part 4: Troubleshooting & Stability

IssueProbable CauseCorrective Action
Precipitation in DMSO Water absorption (DMSO is hygroscopic).Use anhydrous DMSO from a fresh bottle. Store over 3Å molecular sieves.
Precipitation upon dilution "Crash-out" effect when diluting DMSO stock into aqueous buffer.Step-wise dilution. Dilute DMSO stock into intermediate solvent (e.g., PEG400) before adding water. Keep final DMSO < 0.5%.
Yellowing of Solution Oxidation or trace impurities.Indazoles are generally stable. Yellowing may indicate trace iron or light degradation. Verify purity via LC-MS.

References

  • World Intellectual Property Organization (WIPO). (2017). Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza.[1] (Patent No. WO2017133670A1).

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Indazole derivatives. Retrieved from PubChem.[2] [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (General reference for solubility of heterocyclic nitriles).

Sources

pKa values of 7-fluoro-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Determination of 7-fluoro-1H-indazole-5-carbonitrile

Abstract

The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] For novel heterocyclic compounds such as this compound, a molecule of interest in medicinal chemistry due to the privileged nature of the indazole scaffold, precise pKa determination is a prerequisite for rational drug design and development.[3][4] This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for determining the pKa of this specific molecule. We delve into the rationale behind method selection, present detailed, field-proven experimental protocols for both potentiometric and spectrophotometric titration, and explore the utility of computational prediction methods. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize the acid-base properties of complex heterocyclic systems.

The Critical Role of pKa in Drug Discovery

The pKa value of a molecule defines the pH at which it exists in an equilibrium between its ionized and non-ionized forms.[5] This equilibrium profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2][6]

  • Solubility & Absorption: The ionization state governs aqueous solubility. For oral drugs, the ability to navigate the varying pH environments of the gastrointestinal tract is paramount for absorption, a principle established by the pH partition hypothesis.[2]

  • Permeability: Generally, the neutral, non-ionized form of a drug is more lipophilic and can more readily cross biological membranes.[5]

  • Target Binding: The charge state of a molecule can be critical for its interaction with the target protein, potentially forming key salt bridges or avoiding unfavorable electrostatic interactions within a binding pocket.[6]

The indazole nucleus is a bioisostere of indole and is found in numerous clinically successful drugs.[3][7] The specific compound, this compound, features two strong electron-withdrawing groups (a fluorine atom at position 7 and a nitrile group at position 5) attached to the indazole core. These substituents are expected to significantly increase the acidity (i.e., lower the pKa) of the N-H proton on the pyrazole ring compared to the parent indazole. Accurate determination of this value is therefore essential for predicting its behavior in a physiological setting.

Molecular Analysis and Expected Ionization Behavior

The primary ionizable proton in this compound is the hydrogen on the N1 position of the indazole ring. The deprotonation event leads to the formation of a conjugate base, the indazolide anion.

G prep Sample Preparation (1 mM in 0.15 M KCl) acidify Acidify Sample (to pH ~2 with 0.1 M HCl) prep->acidify calib pH Meter Calibration (pH 4, 7, 10 Buffers) titrate Titration (Add 0.1 M NaOH aliquots) calib->titrate acidify->titrate record Record Data (pH vs. Volume of NaOH) titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Data Analysis (Identify Inflection Point) plot->analyze pka Determine pKa (pH at half-equivalence point) analyze->pka G prep Prepare Stock Solution (e.g., 0.2 mM in DMSO) samples Create Sample Set (Aliquot stock into each buffer) prep->samples buffers Prepare Buffer Series (e.g., pH 2 to 12) buffers->samples spectra Acquire Spectra (Measure absorbance vs. λ for each pH) samples->spectra wavelength Select Analytical Wavelength(s) (λ where absorbance changes most) spectra->wavelength plot Plot Absorbance vs. pH wavelength->plot analyze Fit to Sigmoid Curve (e.g., Henderson-Hasselbalch) plot->analyze pka Determine pKa (pH at inflection point) analyze->pka

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

  • Solution Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12). Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Sample Matrix Generation: Create a set of samples by adding a small, constant volume of the stock solution to each buffer, ensuring the final concentration is identical across all samples (e.g., 0.2 mM). T[8]he final concentration of the organic co-solvent should be kept low (<1-2%) to minimize its effect on the aqueous pKa.

  • Spectral Acquisition: Measure the UV-Vis absorbance spectrum (e.g., 220-450 nm) for each sample, including a fully acidic (pH ~2) and a fully basic (pH ~12) solution to obtain the spectra of the pure protonated (HA) and deprotonated (A⁻) species, respectively. 4. Wavelength Selection: Identify one or more analytical wavelengths where the difference in absorbance between the HA and A⁻ forms is maximal. 5[9]. Data Acquisition: Measure the absorbance of each buffered sample at the selected analytical wavelength(s).

  • Data Analysis: Plot the absorbance at the chosen wavelength versus the pH of the buffer solutions. The data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which can be precisely determined by fitting the data to the Henderson-Hasselbalch equation.

[9][10]### 4. Computational pKa Prediction

In silico pKa prediction is an invaluable tool in early-stage drug discovery, offering a cost-effective way to estimate ionization constants before a compound is synthesized. M[11]ethods range from empirical and machine learning models to more rigorous quantum mechanical (QM) calculations.

[12][13]#### 4.1. Quantum Mechanical (QM) Approach

QM methods calculate the pKa by evaluating the free energy change (ΔG) of the deprotonation reaction in solution. This is typically achieved using a thermodynamic cycle that dissects the process into more easily calculable steps.

[14][15]##### Thermodynamic Cycle for pKa Calculation

G HA_gas HA(g) A_gas A⁻(g) + H⁺(g) HA_gas->A_gas ΔG°gas(deprot) HA_aq HA(aq) HA_gas->HA_aq ΔG°solv(HA) A_aq A⁻(aq) + H⁺(aq) A_gas->A_aq ΔG°solv(A⁻) + ΔG°solv(H⁺) HA_aq->A_aq ΔG°aq(deprot) = 2.303 RT pKa

Caption: Thermodynamic cycle for QM-based pKa prediction.

The aqueous deprotonation free energy, which is directly related to the pKa, can be calculated using the equation: ΔG°aq(deprot) = ΔG°gas(deprot) + ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA)

  • ΔG°gas(deprot): The gas-phase deprotonation energy is calculated with high accuracy using quantum chemistry methods like Density Functional Theory (DFT). *[12] ΔG°solv: The free energies of solvation for each species are typically estimated using implicit continuum solvent models (e.g., SMD, COSMO) or more complex explicit solvent simulations. T[14][16]he experimental solvation free energy of the proton is a known constant.

[14]While computationally intensive, this first-principles approach can achieve high accuracy (RMSE < 1.0 pKa units) and does not depend on large experimental datasets, making it suitable for novel scaffolds.

[17][18]### 5. Summary of Expected pKa Values

While no experimental pKa value for this compound has been reported in the literature, we can make an informed estimate based on related structures and theoretical principles.

CompoundReported/Expected pKaRationale / MethodReference
1H-Indazole13.89 (acidic)Experimental
This compound< 13.89 (More Acidic)Qualitative Prediction: The strong electron-withdrawing effects of the -F and -CN groups stabilize the conjugate base, increasing acidity.N/A
This compoundValue to be determinedExperimental: Potentiometric or Spectrophotometric TitrationThis Guide
This compoundValue to be determinedComputational: Quantum Mechanics (DFT) with a solvation modelThis Guide

Conclusion

The determination of the pKa of this compound is a critical step in its evaluation as a potential drug candidate. This guide has outlined the primary experimental and computational methodologies available to researchers for this purpose. Both potentiometric and spectrophotometric titrations provide highly accurate and reliable means of determining this value, with the choice dependent on the compound's specific properties. Furthermore, modern computational chemistry offers a powerful predictive tool for estimating pKa, guiding synthetic efforts and prioritizing compounds in the discovery pipeline. The application of these robust, self-validating protocols will yield the precise pKa value necessary to build accurate structure-activity relationships and optimize the development of new indazole-based therapeutics.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Pion. (2023). What is pKa and how is it used in drug development? Retrieved from [Link]

  • Box, K., & Völgyi, G. (2008). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]

  • Al-Ghanim, A. M. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

  • Šestak, S., & Stankov, S. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. Retrieved from [Link]

  • Manallack, D. T. (2007). The Significance of Acid/Base Properties in Drug Discovery. PMC. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • El-Gindy, A., & Emara, S. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • Al-Ghanim, A. M. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

  • Oumada, F., & Harrison, C. (2002). Determination of pKa Values by Liquid Chromatography. LCGC North America. Retrieved from [Link]

  • Babic, S., Horvat, A. J. M., Pavlovic, D. M., & Kaštelan-Macan, M. (2015). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. Retrieved from [Link]

  • ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • Chemistry 321: Quantitative Analysis Lab Webnote. (n.d.). Spectrophotometric Determination of pKa of Phenol Red. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Scribd. (n.d.). pKa Prediction Using Quantum Chemistry. Retrieved from [Link]

  • Jensen, J. H., et al. (2022). QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Rizzi, A., et al. (2018). An explicit-solvent hybrid QM and MM approach for predicting pKa of small molecules in SAMPL6 challenge. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. Retrieved from [Link]

  • Reddit. (2024). Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. Retrieved from [Link]

  • Abboud, J. L. M., et al. (1996). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. Retrieved from [Link]

  • Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Retrieved from [Link]

  • Shields, G. C. (2015). Computational Approaches to Predict pKa Values. ResearchGate. Retrieved from [Link]

  • Ho, J. (2022). How to Predict the pKa of Any Compound in Any Solvent. PMC. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Retrieved from [Link]

  • Gushchin, P., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. PMC. Retrieved from [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Retrieved from [Link]

  • Asif, M. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 7-Fluoro-1H-indazole-5-carbonitrile in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It moves beyond basic synthesis to address the strategic integration of 7-fluoro-1H-indazole-5-carbonitrile (CAS 633327-24-9) into kinase inhibitor scaffolds.

Executive Summary

The This compound scaffold represents a "privileged structure" in modern kinase drug discovery, particularly for targets like TYK2, LRRK2, and ALK . The incorporation of the C7-fluorine atom is not merely decorative; it serves two critical bioisosteric functions:

  • Electronic Modulation: It lowers the pKa of the N1-H, enhancing the hydrogen bond donor capability of the indazole hinge-binding motif.

  • Metabolic Blocking: It obstructs the metabolically labile C7 position, often a site of Phase I oxidation in non-fluorinated analogues.

This guide provides a robust, self-validating workflow for utilizing this building block, with a specific focus on overcoming the inherent challenge of N1 vs. N2 regioselectivity during alkylation.

Strategic Retrosynthesis & Binding Logic

In Type I and Type I½ kinase inhibitors, the indazole core typically functions as the Hinge Binder . The 5-carbonitrile group often projects into the solvent-exposed region or the ribose pocket, serving as a vector for solubilizing groups or as a direct hydrogen bond acceptor.

Pathway Diagram: Scaffold Logic

KinaseScaffold Core This compound (The Scaffold) Hinge Hinge Binding (N1-H Donor / N2 Acceptor) Core->Hinge Primary Interaction Vector Solvent Front Vector (C5-Nitrile Transformations) Core->Vector Derivatization Selectivity Selectivity Filter (C7-Fluorine) Core->Selectivity Metabolic/Electronic Tuning Selectivity->Hinge Modulates pKa

Figure 1: Functional decomposition of the 7-fluoroindazole scaffold in kinase domains.

Experimental Protocols

Protocol A: Regioselective N-Alkylation (The Critical Step)

Challenge: Indazoles are ambident nucleophiles. Alkylation can occur at N1 (thermodynamic) or N2 (kinetic/chelating), and the ratio is sensitive to the C7-substituent. The 7-fluoro group exerts a steric and electronic repulsion that can complicate N1 selectivity compared to unsubstituted indazoles.

Objective: Install a solubilizing tail or linker at N1 with >90% regioselectivity.

Materials
  • Substrate: this compound (1.0 eq)

  • Electrophile: Alkyl halide (e.g., 1-bromo-2-methoxyethane) or Mesylate (1.1 eq)

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )[1]
  • Solvent: DMF (Anhydrous) or THF

Procedure (Method 1: Thermodynamic Control /

)

Best for unhindered primary electrophiles.

  • Dissolution: Dissolve this compound (100 mg, 0.62 mmol) in anhydrous DMF (3.0 mL) under

    
     atmosphere.
    
  • Base Addition: Add

    
     (303 mg, 0.93 mmol, 1.5 eq). Stir at RT for 15 min.
    
    • Note: The solution typically turns yellow/orange due to deprotonation.

  • Alkylation: Add the alkyl halide (0.68 mmol, 1.1 eq) dropwise.

  • Reaction: Heat to 60°C for 4-12 hours.

    • Why 60°C? Higher temperatures favor the thermodynamic N1 product via equilibration, whereas RT might yield mixtures.

  • Workup: Dilute with EtOAc, wash with

    
     (5% aq) to remove DMF. Dry over 
    
    
    
    .
Procedure (Method 2: Kinetic Control /

)

Best for secondary electrophiles or when N1 selectivity is poor with Method 1.

  • Activation: Suspend

    
     (60% in oil, 1.2 eq) in anhydrous THF at 0°C.
    
  • Addition: Add solution of indazole substrate in THF dropwise. Stir 30 min at 0°C until gas evolution ceases.

  • Alkylation: Add electrophile. Allow to warm to RT slowly.

Self-Validating Checkpoint: Regioisomer Assignment

You must confirm regiochemistry before proceeding. N1 and N2 isomers have distinct NMR signatures.

FeatureN1-Isomer (Desired)N2-Isomer (Undesired)
1H-NMR Shift (C3-H)

8.0 - 8.2 ppm

8.3 - 8.6 ppm (Deshielded)
NOE Signal NOE between N-Alkyl protons and C7-F (weak) or C2-H (none)NOE between N-Alkyl protons and C3-H (Strong)
C-13 NMR (C3) Typically ~135 ppmTypically ~125 ppm

Critical Insight: The 7-fluoro group provides a unique handle. In 19F-NMR , the N1-alkylated product often shows a shift difference of 2-5 ppm compared to the N2 isomer due to the proximity of the alkyl group to the fluorine.

Protocol B: C3-Functionalization (Hinge Binder Optimization)

To create a potent inhibitor, the C3 position is often arylated to interact with the gatekeeper residue.

Step 1: C3-Iodination

  • Dissolve N1-alkylated intermediate in DMF.

  • Add NIS (N-iodosuccinimide) (1.1 eq).

  • Stir at RT for 2-4 hours. Monitor by LCMS (Mass shift +126 Da).

  • Quench: 10%

    
     (aq) to remove iodine color.
    

Step 2: Suzuki-Miyaura Coupling

  • Combine C3-iodo intermediate (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (0.05 eq).
    
  • Add

    
     (3.0 eq) and Dioxane.
    
  • Degas with Argon. Heat to 90°C for 2-6 hours.

  • Result: Bi-aryl system ready for biological testing.

Data Summary & Troubleshooting

Comparative Reactivity Table
VariableCondition ACondition BRecommendation
Base

/ Acetone

/ DMF
Use Condition B for difficult substrates; Cs+ "cesium effect" aids solubility and N1 selectivity.
Temp 25°C60-80°CHeat favors thermodynamic N1 isomer.
7-F Effect --7-F reduces nucleophilicity compared to 7-H; reaction times will be 2x longer than unsubstituted indazole.
Troubleshooting Logic
  • Problem: Low yield of N-alkylation.

    • Cause: The 5-CN and 7-F groups are electron-withdrawing, making the indazole nitrogen less nucleophilic.

    • Fix: Switch to NaH/DMF (stronger activation) or use a more reactive electrophile (iodide instead of bromide).

  • Problem: 50:50 mixture of N1/N2 isomers.

    • Fix: Increase reaction temperature to 90°C to force thermodynamic equilibration to N1. If that fails, protect N1 with THP (tetrahydropyranyl), functionalize C3, then deprotect and alkylate.

Case Study: Synthesis of a TYK2-like Inhibitor Fragment

Objective: Synthesize a probe resembling the core of advanced TYK2 inhibitors (e.g., similar to BMS-986165 lineage logic).

Workflow Diagram

SynthesisWorkflow Start Start: This compound Step1 Step 1: N1-Alkylation (Cs2CO3, R-X, DMF, 60°C) Start->Step1 Check1 QC: NOE & 19F-NMR (Confirm N1 Regioisomer) Step1->Check1 Check1->Step1 Fail (N2 Major) Retry with NaH or Heat Step2 Step 2: C3-Iodination (NIS, DMF) Check1->Step2 Pass Step3 Step 3: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Step2->Step3 Step4 Step 4: Nitrile Hydrolysis (H2O2, K2CO3, DMSO) Step3->Step4 Final Target: 7-Fluoro-3-aryl-indazole-5-carboxamide Step4->Final

Figure 2: Step-by-step synthetic workflow for a representative kinase inhibitor core.

Detailed Step 4: Nitrile Hydrolysis (The "Warhead" Setup)

Many kinase inhibitors (e.g., JAK inhibitors) convert the nitrile to a primary amide to interact with the hinge or solvent front.

  • Reagents:

    
     (5 eq), 
    
    
    
    (1.5 eq), DMSO (0.5 mL).
  • Conditions: Stir at RT for 30 min. The reaction is usually quantitative.

  • Observation: The lipophilic nitrile converts to a polar amide; monitor by LCMS (Shift +18 Da).

References

  • Pfizer Inc. Pyrazolopyrazinyl derivatives as TYK2 inhibitors. WO2022003583. (Describes the utility of fluorinated cores in TYK2 selectivity).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Foundational text on 7-F metabolic blocking).

  • Lovering, F., et al. (2016). Imidazopyridazines as Potent and Selective Tyk2 Inhibitors.[2] ACS Medicinal Chemistry Letters. (Discusses SAR of nitrile/amide handles in this pocket).

  • Cheung, M., et al. (2010). Discovery of Indazole-Based Inhibitors of LRRK2.[3][4] Bioorganic & Medicinal Chemistry Letters. (Highlights regioselectivity challenges in indazole alkylation).

  • BenchChem. Regioselective Indazole N-Alkylation Technical Guide. (General protocols for N1 vs N2 selectivity).

Disclaimer: This protocol is for research purposes only. Always consult Safety Data Sheets (SDS) for this compound before handling, as nitriles and fluorinated heterocycles can be toxic.

Sources

Strategic Protocol: Reduction of Nitrile Group on 7-Fluoro Indazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The reduction of a nitrile group (-CN) to a primary amine (-CH


NH

) on a 7-fluoro indazole scaffold presents a unique set of chemoselective challenges. The 7-fluoro substituent exerts a strong electron-withdrawing effect (inductive), reducing the electron density of the indazole ring. While this stabilizes the scaffold against oxidation, it can render the system susceptible to hydrodefluorination under aggressive catalytic hydrogenation conditions (e.g., Pd/C at high temperatures). Furthermore, the free N-H of the indazole (pKa ~14) presents a competitive acidic site that can consume hydride reagents or poison catalysts.

This guide outlines three validated protocols, prioritized by selectivity , safety , and scalability .

Mechanistic Decision Matrix

The choice of method depends on the position of the nitrile (C3-conjugated vs. pendant alkyl) and the presence of protecting groups.

Figure 1: Strategic decision tree for selecting the reduction methodology based on substrate protection status and risk factors.

Method A: Cobalt Boride Reduction (The "Gold Standard" for Med Chem)

Rationale: This method utilizes CoCl2 and NaBH4 to generate Cobalt Boride (Congcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


B) in situ. This species acts as a heterogeneous catalyst that activates the nitrile for hydride transfer. It is exceptionally mild, tolerates the free indazole NH, and minimizes the risk of defluorination at the 7-position.

Best For: Unprotected indazoles, small-to-medium scale (100 mg to 10 g), and substrates sensitive to strong acids or bases.

Reagents & Materials[2][3][4][5][6][7][8][9]
  • Substrate: 7-Fluoro-indazole-nitrile (1.0 equiv)

  • Cobalt(II) Chloride Hexahydrate (CoCl

    
    ·6H
    
    
    
    O):
    1.0 – 2.0 equiv (Stochiometric amount ensures rapid reaction)
  • Sodium Borohydride (NaBH

    
    ):  5.0 – 10.0 equiv[1]
    
  • Solvent: Methanol (MeOH) or MeOH/THF (2:1 if solubility is poor)

  • Optional: Di-tert-butyl dicarbonate (Boc

    
    O) (2.0 equiv) for in situ protection.
    
Step-by-Step Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel (or open top for small scale), dissolve the 7-fluoro-indazole-nitrile (1.0 equiv) and CoCl

    
    ·6H
    
    
    
    O
    (1.5 equiv) in MeOH (0.1 M concentration).
    • Observation: The solution will turn a deep purple/pink color.

    • Pro-Tip: If the final amine is unstable or difficult to purify, add Boc

      
      O  (2.0 equiv) to this solution now. The product will be the Boc-protected amine, which is easily purified by silica chromatography [1][4].
      
  • Reduction: Cool the solution to 0°C (ice bath). Carefully add NaBH

    
      (7.0 equiv) portion-wise over 15–30 minutes.
    
    • Critical Safety Warning: Vigorous evolution of hydrogen gas (H

      
      ) will occur. Ensure good ventilation.
      
    • Observation: A black precipitate (Cobalt Boride) will form immediately, and the solution will turn black/gray.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1–4 hours. Monitor by LC-MS or TLC. The nitrile peak should disappear, replaced by the amine (or Boc-amine) mass.

  • Quench & Workup:

    • Quench: Carefully add saturated aqueous NH

      
      Cl or 1N HCl (if not Boc-protected) to destroy excess borohydride and dissolve the cobalt salts.
      
    • Note: If using the Boc-strategy, do not use strong acid; use water/NH

      
      Cl.
      
    • Filtration: Filter the mixture through a pad of Celite to remove the black cobalt residues. Wash the pad with MeOH.

    • Extraction: Concentrate the filtrate to remove MeOH. Basify the aqueous residue to pH >12 with NaOH (aq) and extract with DCM or EtOAc (3x).

  • Purification:

    • Free Amine: Dry organic layers over Na

      
      SO
      
      
      
      , filter, and concentrate. Purify via reverse-phase prep-HPLC (0.1% TFA or Formic Acid) or recrystallization.
    • Boc-Amine: Flash column chromatography (Hexane/EtOAc).

Method B: Catalytic Hydrogenation (Raney Nickel)[9]

Rationale: Raney Nickel is the classic industrial catalyst for nitrile reduction. Unlike Pd/C, it rarely causes defluorination of aryl fluorides under standard conditions. It requires basic conditions (ammoniacal methanol) to prevent the formation of secondary amine dimers (dimerization via imine intermediate).

Best For: Large scale (>10 g), clean substrates, protected or unprotected indazoles.

Reagents & Materials[2][3][4][5][6][7][8][9]
  • Catalyst: Raney Nickel (approx. 50-100 wt% relative to substrate; usually added as a slurry).

  • Solvent: 7N Ammonia in Methanol (NH

    
    /MeOH).
    
  • Hydrogen Source: H

    
     gas (Balloon or Parr Shaker at 15–50 psi).
    
Step-by-Step Protocol
  • Catalyst Preparation (Safety Critical):

    • Raney Nickel is pyrophoric when dry. Never expose it to air.

    • Wash the commercial Raney Ni slurry (usually in water) with MeOH (3x) by decantation under an inert atmosphere (Argon/Nitrogen) before use.

  • Reaction Assembly:

    • In a pressure vessel or round-bottom flask, dissolve the 7-fluoro-indazole-nitrile in 7N NH

      
       in MeOH .
      
    • Add the washed Raney Nickel slurry.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x), then Hydrogen (3x).

    • Stir vigorously under H

      
       atmosphere (Balloon pressure is often sufficient for aliphatic nitriles; 50 psi Parr hydrogenation is recommended for conjugated/aromatic nitriles or stubborn substrates).
      
    • Run at Room Temperature for 4–16 hours.

  • Workup:

    • Purge with Nitrogen.

    • Filter through a Celite pad carefully (keep the catalyst wet with solvent to prevent ignition).

    • Concentrate the filtrate. The ammonia will evaporate, leaving the crude amine.

Method C: Lithium Aluminum Hydride (LAH)

Rationale: LAH is a powerful hydride donor.[2] It will quantitatively reduce the nitrile, but it will also deprotonate the indazole NH (consuming 1 equiv of LAH) and potentially attack the C-F bond if heated excessively. This is a "brute force" method.

Best For: Scenarios where Methods A and B fail. Requires N1-protection (e.g., THP, SEM) for clean results.

Step-by-Step Protocol
  • Protection: Ensure the indazole nitrogen is protected (e.g., N-THP or N-SEM).

  • Setup: In a dry flask under Argon, suspend LiAlH

    
      (2.0 equiv) in anhydrous THF  or Ether . Cool to 0°C.
    
  • Addition: Add the protected nitrile (dissolved in THF) dropwise to the LAH suspension.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. If conversion is slow, reflux gently.

    • Warning: Monitor closely for defluorination impurities (loss of M-19 in MS).

  • Fieser Quench:

    • Cool to 0°C.

    • For every x grams of LAH used, add: x mL water, x mL 15% NaOH, 3x mL water.

    • Stir until a white granular precipitate forms.

  • Isolation: Filter and concentrate.

Comparative Data & Troubleshooting

Reagent Selection Table
FeatureCobalt Boride (Method A) Raney Nickel (Method B) LAH (Method C)
Selectivity (vs 7-F) ExcellentVery GoodGood (Temp dependent)
Indazole NH Tolerance HighHigh (in NH

)
Low (Deprotonates)
Secondary Amine Byproduct Low (esp. with Boc

O)
Moderate (Requires NH

)
Low
Safety Profile Moderate (H

gas)
High Risk (Pyrophoric)High Risk (Reactive)
Yield (Typical) 85–95%80–90%70–90%
Troubleshooting Guide
ProblemRoot CauseSolution
No Reaction Catalyst poisoning (Method B) or Nitrile sterics.Switch to Method A (CoCl

is very active) or increase temp to 50°C.
Secondary Amine Formation Intermediate imine reacts with product amine.Method A: Add Boc

O. Method B: Increase NH

concentration.
Defluorination (Loss of F) Over-reduction (usually with Pd or high temp LAH).Stop! Switch to Method A at 0°C. Avoid Pd/C.
Low Yield (Sticky Solid) Amine coordinating to Cobalt/Aluminum salts.Use EDTA wash or extended basic extraction (pH > 12).

References

  • Generic Approach for the Catalytic Reduction of Nitriles. ResearchGate. (Methodology for Nickel/Cobalt boride mediated reduction to Boc-amines).

  • Cobalt(II) Chloride-Catalyzed Chemoselective Sodium Borohydride Reduction. Sciencemadness. (Detailed mechanism and stoichiometry for CoCl2/NaBH4).

  • Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. (Synthesis of the starting material and general handling of indazole nitriles).

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. (Overview of modern catalytic methods including silane and borane reductions).

  • Nitrile reduction. Wikipedia. (General overview of catalytic hydrogenation and stoichiometric hydride reductions).

Sources

Application Notes & Protocols: Hydrolysis of 7-fluoro-1H-indazole-5-carbonitrile to 7-fluoro-1H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the hydrolysis of 7-fluoro-1H-indazole-5-carbonitrile to its corresponding carboxylic acid, a crucial transformation for the synthesis of advanced pharmaceutical intermediates. Indazole derivatives are prominent nitrogen-containing heterocycles that have garnered significant attention for their therapeutic potential in areas such as oncology and anti-inflammatory applications[1]. This guide explores the fundamental mechanisms of nitrile hydrolysis under both acidic and basic conditions, offering comprehensive, step-by-step protocols for laboratory execution. We delve into the causality behind experimental choices, methods for reaction monitoring, product isolation, and characterization, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Indazole Carboxylic Acids

The indazole core is a privileged scaffold in medicinal chemistry, serving as the foundation for numerous kinase inhibitors and other targeted therapies[1]. The conversion of a nitrile group to a carboxylic acid on the indazole ring represents a key synthetic step, transforming a relatively inert functional group into a versatile handle for further chemical modification, such as amide bond formation. 7-fluoro-1H-indazole-5-carboxylic acid is a valuable building block for drug discovery programs, and its efficient synthesis is of paramount importance.

Nitrile hydrolysis is a classic organic transformation but can present challenges, especially with heteroaromatic substrates. The reaction requires breaking the highly stable carbon-nitrogen triple bond and typically necessitates forceful conditions such as heating with strong acids or bases[2][3]. The choice between acidic and basic catalysis can significantly impact reaction efficiency, workup procedures, and the purity of the final product.

Chemical Principles and Mechanism of Nitrile Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid is a two-part transformation: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid[4]. Both stages can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water[5][6]. The reaction proceeds through a protonated amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt[2][5]. The final step, the formation of the protonated, non-nucleophilic ammonia, is a key driving force for the reaction's completion under acidic conditions[7].

Figure 1: General mechanism for acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis

In basic media, the reaction begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon[3][7]. This step is generally less favorable than acid-catalyzed attack and often requires harsher conditions like higher temperatures[7]. The reaction proceeds through an imidic acid intermediate which tautomerizes to an amide[4]. The amide is then further hydrolyzed to a carboxylate salt. A final acidification step during workup is required to protonate the salt and yield the neutral carboxylic acid[2][8].

Experimental_Workflow Start Start: this compound Reaction Hydrolysis Reaction (Acidic or Basic Protocol) Start->Reaction Monitoring In-Process Control (TLC, LC-MS) Reaction->Monitoring Workup Workup & Isolation (Precipitation & Filtration) Monitoring->Workup Reaction Complete Crude Crude Carboxylic Acid Workup->Crude Purification Purification (Recrystallization) Crude->Purification Final Pure 7-fluoro-1H-indazole-5-carboxylic acid Purification->Final Analysis Final Analysis (NMR, MS, HPLC, m.p.) Final->Analysis

Figure 3: Workflow for synthesis and analysis.

Product Characterization:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the product and assess purity.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the structure of the final product. The disappearance of the nitrile carbon signal (~115-125 ppm) and the appearance of the carboxylic acid carbon signal (~165-185 ppm) in the ¹³C NMR spectrum are indicative of a successful reaction.

  • Melting Point: To assess the purity of the final compound.

References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link] [7]2. Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link] [4]3. KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link] [5]4. Clark, J. (2023). The Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved from [Link] [2]5. Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link] [6]6. ResearchGate. (2023). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved from [Link] [1]7. Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles. Retrieved from

  • American Chemical Society. (n.d.). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Request PDF. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Quora. (2019). What happens when nitriles undergo acid hydrolysis?. Retrieved from [Link]

  • PMC. (2023). Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • PubMed. (n.d.). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Retrieved from [Link] [9]19. Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link] [8]20. Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Organic Chemistry Lab. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Indazole Cyclization (Nitrile Retention)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-CN-PROTECT-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Subject: Preventing Nitrile Hydrolysis During Indazole Ring Closure

The Chemoselectivity Paradox

You are attempting to synthesize an indazole core while preserving a nitrile (cyano) group. This presents a classic chemoselectivity conflict:

  • The Goal: Indazole formation typically requires nucleophilic attack (hydrazine) or strong acid/base catalysis (condensation/cyclization).

  • The Risk: Nitriles are susceptible to hydrolysis (to amides/acids) under acidic/basic aqueous conditions or nucleophilic attack (forming amidrazones) by hydrazine at high temperatures.

This guide provides three validated workflows to bypass these failure modes, selected based on your starting material.

Method Selector (Decision Matrix)

Use the following logic tree to select the safest protocol for your specific substrate.

IndazoleSelector Start START: Select Precursor Q1 Is the precursor a 2-Halo-Aryl Aldehyde/Ketone? Start->Q1 Q2 Is the precursor a 2-Nitro-Aryl Aldehyde/Imine? Q1->Q2 No Hydrazine Route A: Hydrazine Condensation (High Risk - Requires Buffer) Q1->Hydrazine Yes (Traditional) Metal Route B: Pd/Cu Catalysis (Low Risk - Recommended) Q1->Metal Yes (High Value/Sensitive) Q3 Is the precursor a 2-Amino-Toluene? Q2->Q3 No Reductive Route C: Reductive Cyclization (Medium Risk - Anhydrous Only) Q2->Reductive Yes Diazonium STOP: Diazotization (Jacobson) (Extreme Risk of Hydrolysis) Q3->Diazonium Yes

Figure 1: Decision matrix for selecting a cyclization method compatible with nitrile functionalities.

Validated Protocols
Protocol A: The "Buffered" Hydrazine Condensation

Best for: 2-Fluoro/Chloro-benzaldehydes or ketones.

The Mechanism of Failure: Standard protocols use Hydrazine Hydrate (


) in refluxing ethanol. The combination of water, heat, and basic hydrazine rapidly hydrolyzes nitriles to amides (

peak).[1] Furthermore, hydrazine can attack the nitrile directly to form an amidrazone.[1]

The Solution: Use


-Butanol  as a solvent (higher boiling point allows lower equivalents of hydrazine) and Acetic Acid  as a buffer to mitigate basicity.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of 2-fluoro-5-cyanobenzaldehyde in anhydrous

    
    -Butanol  (0.5 M concentration).
    
  • Additives: Add 1.1 eq of Hydrazine Hydrate (do not use large excess) and 0.1 eq of Acetic Acid .

    • Why: The acid protonates the carbonyl, accelerating hydrazone formation over nitrile attack.[1]

  • Cyclization: Heat to 80°C (Do not reflux if

    
    C). Monitor by LCMS every 30 mins.
    
  • Workup: Upon consumption of starting material, cool to 0°C immediately. The indazole often precipitates.[2] Filter and wash with cold hexanes.

    • Critical: Do not perform an aqueous acidic workup; the nitrile may hydrolyze during extraction if the aqueous layer is hot.

Protocol B: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)

Best for: 2-Halo-aryl hydrazones or N-H indazole formation from 2-halo-benzaldehydes.

The Mechanism of Success: This method is orthogonal to hydrolysis. It operates under neutral/mildly basic anhydrous conditions, completely avoiding the activation energy required for nitrile hydrolysis.[1]

Step-by-Step:

  • Pre-formation: Condense 2-bromobenzaldehyde with the desired hydrazine (

    
    ) or benzophenone hydrazone in dry Toluene/THF at RT to form the hydrazone intermediate.
    
  • Catalyst System:

    • Catalyst:

      
       (5 mol%)
      
    • Ligand: Xantphos or BINAP (5-7 mol%)

    • Base:

      
       (1.5 eq) - Crucial: Anhydrous and non-nucleophilic.
      
  • Reaction: Heat to 80-100°C in Toluene (anhydrous) under Argon.

  • Why it works: The Pd inserts into the C-Br bond and couples with the hydrazone nitrogen. The nitrile remains a spectator.

Protocol C: Reductive Cyclization (Cadogan/Davis-Beirut Variant)

Best for: 2-Nitro-benzaldehydes or 2-nitro-imines.

The Mechanism of Failure: The classic Davis-Beirut reaction uses KOH in Methanol. This will destroy your nitrile. [1]

The Solution: Use a Deoxygenative Cyclization using Triethyl Phosphite


 or mild Sn(II) reduction.

Step-by-Step:

  • Substrate: Dissolve 2-nitro-benzyl imine (containing the nitrile) in dry 1,2-Dichlorobenzene or Toluene .

  • Reagent: Add 3.0 eq of Triethyl Phosphite (

    
    ).
    
  • Reaction: Heat to 140°C (Microwave preferred for shorter contact time).

  • Mechanism: The phosphite deoxygenates the nitro group to a nitrene, which inserts into the neighboring amine/imine to close the ring.[1]

  • Safety: No water or hydroxide is present, preserving the nitrile.[1]

Troubleshooting Guide
Symptom (LCMS/NMR)DiagnosisRoot CauseCorrective Action
M+18 Peak (Mass Spec)Amide formationHydrolysis via water/base.Switch to Protocol B. If using Protocol A, ensure solvent is anhydrous

-BuOH and reduce Temp.
M+19 Peak (Mass Spec)Carboxylic AcidComplete hydrolysis (Acidic workup).Avoid heating during acidic workup. Use mild buffers (Phosphate pH 6) instead of HCl.
M+32 Peak (Mass Spec)AmidrazoneNucleophilic attack of Hydrazine on Nitrile.Reduce Hydrazine equivalents to 1.05. Add Acetic Acid catalyst (Protocol A).
Low Yield / Sticky Tar PolymerizationHigh temp + unstable intermediate.Use Microwave irradiation (Protocol C). Rapid heating/cooling profile minimizes side reactions.
Missing Nitrile Peak (IR ~2220 cm⁻¹)Functional Group LossReduction of Nitrile to Amine.Avoid strong reducing agents like

or

. Use

or

for nitro reduction.
Data Summary: Reagent Compatibility
ReagentCompatibility with NitrileNotes
Hydrazine Hydrate ⚠️ ModerateUse stoichiometric amounts. Avoid reflux in water.
Hydrazine HCl ✅ GoodAcidic salt buffers the reaction. Recommended.
KOH / NaOH ❌ IncompatibleRapid hydrolysis to acid/amide.

/

✅ ExcellentMild, non-nucleophilic bases.[1]

✅ ExcellentNo interaction with nitrile.

/ HCl
⚠️ ModerateStrong acid + heat can hydrolyze. Keep T < 60°C.
References
  • Review of Indazole Synthesis

    • Gaikwad, D. D., et al. (2015).[1] "Synthesis of indazole derivatives in different methods." European Journal of Medicinal Chemistry.

    • Source:

  • Buchwald-Hartwig Indazole Synthesis (Nitrile Compatible)

    • Org.[3][4][5][6][7][8][9] Lett. 2010, 12, 21, 4816–4819.[1] "Palladium-Catalyzed Synthesis of 1H-Indazoles from 2-Chloroarylhydrazones."

    • Source:

  • Mild Hydrazine Cyclization (Functional Group Tolerance)

    • Lefebvre, V., et al. (2010).[1][7] "Electrochemical method for selective N1-acylation." J. Org.[6][7] Chem. (Cited for general mild conditions logic).

    • Source:

  • Deoxygenative Cyclization (Cadogan)

    • Cadogan, J. I. G. (1965).[1] "Oxidation of tervalent nitrogen compounds." Q. Rev. Chem. Soc. (Foundational text for phosphite reduction).

  • Nitrile Hydrolysis Mechanisms

    • Brown, B. R. (1992).[1][6] "The Organic Chemistry of Aliphatic Nitrogen Compounds." (Standard reference for nitrile lability).

Sources

solubility issues with 7-fluoro-1H-indazole-5-carbonitrile in water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-fluoro-1H-indazole-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the solubility challenges commonly encountered with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction: Understanding the Solubility Challenge

This compound is a heterocyclic aromatic compound with a rigid, planar structure. Such molecules often exhibit poor aqueous solubility due to strong intermolecular forces in their crystal lattice. The presence of a fluorine atom and a nitrile group, while contributing to the molecule's pharmacological profile, can also impact its interaction with water molecules. This guide will walk you through the underlying reasons for these solubility issues and provide practical, step-by-step protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: The poor aqueous solubility of this compound is primarily due to its molecular structure. The planar aromatic rings can stack, leading to strong crystal lattice energy that is difficult for water molecules to overcome. Additionally, the molecule has limited hydrogen bond donor and acceptor sites relative to its overall hydrophobic surface area, further hindering its interaction with water.

Q2: What are the initial steps I should take to attempt to dissolve this compound?

A2: Before exploring more complex methods, start with these fundamental techniques:

  • Sonication: This uses sound energy to agitate particles in a solution, which can help to break apart the crystal lattice and promote dissolution.

  • Gentle Heating: Increasing the temperature of the solvent can increase the kinetic energy of the system and help overcome the activation energy barrier for dissolution. However, be cautious, as excessive heat can lead to degradation of the compound. Monitor for any color changes or precipitation upon cooling.

  • Vortexing: Vigorous mixing can increase the interaction between the compound and the solvent.

If these initial steps are unsuccessful, you will need to consider the more advanced techniques detailed in the troubleshooting guide below.

Troubleshooting Guide: Enhancing the Aqueous Solubility of this compound

This guide provides a systematic approach to addressing the solubility challenges of this compound. The following workflow diagram illustrates the decision-making process.

Solubility_Workflow start Start: Undissolved Compound initial_steps Initial Attempts: - Sonication - Gentle Heating - Vortexing start->initial_steps is_dissolved1 Is the compound dissolved? initial_steps->is_dissolved1 ph_modification pH Modification is_dissolved1->ph_modification No success Success: Compound Solubilized is_dissolved1->success  Yes is_dissolved2 Is the compound dissolved? ph_modification->is_dissolved2 cosolvents Co-solvent System is_dissolved2->cosolvents No is_dissolved2->success  Yes is_dissolved3 Is the compound dissolved? cosolvents->is_dissolved3 cyclodextrins Complexation with Cyclodextrins is_dissolved3->cyclodextrins No is_dissolved3->success  Yes is_dissolved4 Is the compound dissolved? cyclodextrins->is_dissolved4 is_dissolved4->success  Yes failure Further Formulation Strategies Required is_dissolved4->failure No

Caption: A workflow for troubleshooting the solubility of this compound.

In-depth Protocols

pH Modification

Scientific Rationale: Indazole contains a pyrazole ring, which is weakly basic.[1] By adjusting the pH of the aqueous solution, you can protonate the indazole ring, creating a charged species that is generally more soluble in water.

Experimental Protocol:

  • Prepare a stock solution of your aqueous buffer at the desired pH. It is recommended to start with a slightly acidic pH (e.g., pH 4-6).

  • Add a small, accurately weighed amount of this compound to the buffer.

  • Stir the mixture vigorously at room temperature.

  • If the compound does not dissolve, incrementally decrease the pH by adding a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Monitor for dissolution at each pH increment. Be aware that extreme pH values may cause compound degradation.

Data Summary Table:

pHVisual Observation
7.0Insoluble
6.0Slightly Improved
5.0Partially Soluble
4.0Mostly Soluble

Note: The optimal pH should be determined experimentally and will depend on the specific requirements of your assay.

Co-solvent Systems

Scientific Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[2][3][4] This can help to disrupt the intermolecular forces of the solute and facilitate its interaction with the solvent.

Experimental Protocol:

  • Select a biocompatible co-solvent. Common choices include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).[2][3]

  • Prepare a concentrated stock solution of this compound in the chosen co-solvent (e.g., 10 mM in 100% DMSO).

  • For your working solution, perform a serial dilution of the stock solution into your aqueous buffer.

  • It is crucial to add the stock solution to the aqueous buffer while vortexing to avoid precipitation.

  • Ensure the final concentration of the co-solvent in your working solution is compatible with your experimental system (e.g., typically <1% for cell-based assays).

Data Summary Table:

Co-solventMaximum Stock ConcentrationFinal Concentration in Assay (with <1% co-solvent)
DMSO50 mM500 µM
Ethanol20 mM200 µM
PEG 40015 mM150 µM
Complexation with Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex that is more water-soluble.

Experimental Protocol:

  • Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

  • Prepare an aqueous solution of the cyclodextrin (e.g., 10% w/v HP-β-CD in water).

  • Add the this compound to the cyclodextrin solution.

  • Stir the mixture overnight at room temperature to allow for complex formation.

  • The resulting solution should be clear if the compound has been successfully encapsulated.

Cyclodextrin_Complexation cluster_0 Before Complexation cluster_1 Complexation cluster_2 After Complexation Indazole This compound Poorly Soluble Cyclodextrin Cyclodextrin Hydrophobic Cavity Indazole->Cyclodextrin Encapsulation Water Aqueous Solution Complex Inclusion Complex Water Soluble Cyclodextrin->Complex

Caption: The encapsulation of this compound by a cyclodextrin to enhance its aqueous solubility.

References

  • Jadhav, N., Paradkar, A., Salunkhe, K., & Shinde, S. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences and Research, 12(7), 930-936.
  • Prajapati, R., & Patel, M. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 843-849.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Solubility enhancement techniques: a comprehensive review. International Journal of Pharmaceutical Sciences and Drug Research, 3(2), 81-94.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement-eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224.
  • National Center for Biotechnology Information. (n.d.). 1H-Indazole-7-carbonitrile. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-7-fluoro-5-iodo-1H-indazole. PubChem Compound Database. Retrieved from [Link]

  • Singh, A., & Singh, R. (2023). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(35), 24655-24683.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 23(10), 2649.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2649.
  • Wikipedia. (2023, November 29). Indazole. Retrieved from [Link]

  • Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(5), 2919-2926.
  • ZaiQi Bio-Tech. (n.d.). 7-fluoro-1-(2-fluorobenzyl)-1H-indazole-3-carbonitrile. Retrieved from [Link]

  • Kumar, S., Singh, P., & Kumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14093-14107.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

Sources

Technical Support Center: Fluoro-Indazole Ring Closure Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of fluoro-indazoles. It focuses on the critical variable of temperature during the ring-closure phase, specifically targeting the nucleophilic aromatic substitution (


) and diazotization pathways, which are the two primary industrial routes.

Status: Operational | Tier: Level 3 (Advanced Chemistry Support) Subject: Thermal Optimization for Fluoro-Indazole Cyclization Ticket ID: F-IND-OPT-2024

Core Directive & Executive Summary

Synthesizing fluoro-indazoles presents a unique "Goldilocks" challenge. The fluorine atom on the benzene ring exerts a strong electron-withdrawing inductive effect (-I), which generally activates the ring for nucleophilic attack. However, this same activation can lead to rapid byproduct formation (oligomerization or defluorination) if the temperature exceeds specific thresholds. Conversely, insufficient thermal energy results in stalled intermediates (open-chain hydrazones or diazonium salts).

The Critical Insight: In


-based closures (e.g., hydrazine attacking a poly-fluoro precursor), temperature controls the rate-determining step  (ring closure) versus the equilibrium step  (hydrazone formation).
In Diazotization closures, temperature controls the stability  of the diazonium intermediate versus the activation energy  required for the intramolecular C-N bond formation.

Troubleshooting Guide (Q&A)

Issue 1: "I see the intermediate hydrazone by LCMS, but the ring won't close."

Diagnosis: Kinetic trap. The reaction has sufficient energy to form the imine (hydrazone) but lacks the activation energy to overcome the aromaticity barrier for the


 displacement of the ortho-leaving group (often a Fluorine or Nitro group).

Solution:

  • Step 1: Verify Solvent Boiling Point. If you are using Ethanol (

    
    C) or THF (
    
    
    
    C), you are likely under the activation threshold for difficult substrates.
  • Step 2: Switch to High-Boiling Polar Aprotic Solvents. Use DMSO, NMP, or DMAc. These solvents stabilize the polar transition state of the Meisenheimer complex.

  • Step 3: Thermal Ramp. Increase temperature to 110–130°C .

    • Caution: Do not exceed 140°C with hydrazine hydrate due to decomposition risks.

Issue 2: "My product is forming, but I'm losing the Fluorine atom (Defluorination)."

Diagnosis: Overheating in the presence of competing nucleophiles. If your target is a fluoro-indazole (retaining one F), but you start with a difluoro precursor, excessive heat allows the solvent or excess hydrazine to displace the second fluorine after the ring closes.

Solution:

  • Step 1: Lower Temperature. Reduce reaction temperature to 80–90°C .

  • Step 2: Stoichiometry Control. Ensure Hydrazine is not in large excess (>3 equivalents) if the temperature is high.

  • Step 3: Monitor via 19F-NMR. Distinct shifts occur between the precursor (-110 ppm range) and the cyclized product. Stop the reaction immediately upon consumption of the precursor.

Issue 3: "I am getting a mixture of N1- and N2-alkylated isomers during one-pot synthesis."

Diagnosis: Thermodynamic vs. Kinetic Control.

  • Kinetic Product: N2-isomer (often favored at lower temps or with specific bases).

  • Thermodynamic Product: N1-isomer (favored at high temps, >100°C).

Solution:

  • To favor N1 (1H-indazole): Heat the reaction mixture at 100–120°C for an extended period (post-cyclization) to allow thermodynamic equilibration.

  • To favor N2 (2H-indazole): This is difficult to achieve purely by temperature in a closure reaction. It is better controlled by steric bulk or specific metal catalysts (e.g., Copper) at lower temperatures (

    
    C).
    
Issue 4: "Safety Warning: Uncontrolled Exotherm during Diazo-cyclization."

Diagnosis: Thermal Runaway. Diazonium salts are unstable. If the cyclization (which is exothermic) is run too fast or at too high a starting temperature, the heat generation accelerates the decomposition of the remaining diazonium salt, releasing


 gas violently.

Solution:

  • Protocol: Maintain the diazotization step at -5°C to 0°C .

  • Controlled Warming: Allow the mixture to warm to Room Temperature (20–25°C) slowly over 2 hours.

  • Do NOT heat above 40°C until

    
     evolution has ceased.
    

Experimental Protocol: Cyclization of 2,6-Difluorobenzaldehyde

This protocol targets the synthesis of 6-fluoro-1H-indazole . It utilizes the "fluoro-displacement" strategy where one fluorine acts as the leaving group, and the other remains on the scaffold.

Target: Optimization for Yield and Purity.

Materials
  • Substrate: 2,6-Difluorobenzaldehyde (1.0 equiv)

  • Reagent: Hydrazine Monohydrate (64% or pure, 1.2–1.5 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) - Chosen for high dielectric constant and thermal stability.

  • Base: Potassium Carbonate (

    
    ) - Optional, accelerates the SNAr step.
    
Step-by-Step Methodology
  • Preparation (Ambient Temp):

    • Dissolve 2,6-difluorobenzaldehyde in DMSO (5 mL/g).

    • Critical: Cool to 0–5°C (Ice bath). The initial condensation of hydrazine with the aldehyde is exothermic.

  • Addition (0°C):

    • Add Hydrazine Monohydrate dropwise over 15 minutes.

    • Observation: A yellow precipitate (hydrazone intermediate) may form. This is normal.

  • Intermediate Stage (Room Temp):

    • Remove ice bath. Stir at 25°C for 30 minutes .

    • Checkpoint: TLC/LCMS should show consumption of aldehyde and formation of hydrazone (M+1 mass matches aldehyde + hydrazine - H2O).

  • Ring Closure (Thermal Optimization):

    • Heat the mixture to 110°C .

    • Time: 2–4 hours.[1]

    • Why 110°C? At 80°C, the reaction may stall at the hydrazone. At 140°C, the second fluorine is at risk of displacement by DMSO or residual hydrazine.

  • Work-up:

    • Cool to Room Temperature.[2][3]

    • Pour into crushed ice/water (10x volume). The 6-fluoro-1H-indazole usually precipitates as a white/off-white solid.

    • Filter and wash with water.

Data Table: Temperature vs. Outcome[4][5][6]
TemperatureTime (hrs)Conversion (%)Yield (%)Major Impurity
25°C 2410% (Cyclized)<5%Open-chain Hydrazone (90%)
80°C 685%70%Residual Hydrazone
110°C 3 >99% 92% None (Trace oligomers)
150°C 1100%65%Defluorinated / Bis-hydrazino adducts

Visualizations

Workflow Diagram: Reaction Pathway & Thermal Checkpoints

IndazoleSynthesis Start 2,6-Difluorobenzaldehyde + Hydrazine Step1 Step 1: Condensation (Exothermic) Start->Step1 0-5°C (Control Exotherm) Intermediate Intermediate: Hydrazone Species Step1->Intermediate RT (30 min) Decision Apply Heat? Intermediate->Decision PathLow Temp < 80°C Decision->PathLow PathOpt Temp 110°C Decision->PathOpt PathHigh Temp > 140°C Decision->PathHigh Stall Stalled Reaction (Hydrazone Accumulation) PathLow->Stall Insufficient Activation Energy Product Product: 6-Fluoro-1H-Indazole PathOpt->Product Optimal SNAr Cyclization SideProd Side Products: Defluorination / Tars PathHigh->SideProd Thermal Degradation

Caption: Thermal control logic for the SNAr cyclization of difluorobenzaldehyde. Green path indicates optimal conditions.

Decision Tree: Troubleshooting Yield Issues

Troubleshooting Issue Problem: Low Yield / Impurities Check1 Check LCMS: Is Hydrazone present? Issue->Check1 YesHydrazone Yes: Hydrazone remains Check1->YesHydrazone NoHydrazone No: Precursor consumed Check1->NoHydrazone Action1 Increase Temp to 110°C Switch to DMSO YesHydrazone->Action1 Action2 Check for Defluorination (M-19 mass loss) NoHydrazone->Action2 DefluoroYes Defluorination Detected Action2->DefluoroYes DefluoroNo Clean but Low Yield Action2->DefluoroNo Sol1 LOWER Temp to 90°C Reduce Hydrazine Equiv. DefluoroYes->Sol1 Sol2 Check Workup pH (Indazoles are amphoteric) DefluoroNo->Sol2

Caption: Diagnostic flow for resolving yield and purity issues in fluoro-indazole synthesis.

References

  • BenchChem. (2025).[2][3] Optimization of reaction conditions for fluorinated benzothiazole synthesis. (Note: Mechanistic parallels in SNAr cyclization). Retrieved from

  • National Institutes of Health (NIH). (2012). Synthesis of Fused Indazole Ring Systems. PMC3366228. Retrieved from

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem. Retrieved from

  • MDPI. (2023). Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles. (Note: Comparative redox catalysis protocols). Retrieved from

  • Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles. RSC Advances. Retrieved from

Sources

Validation & Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of 7-fluoro-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometric behavior of novel small molecules is paramount for structural elucidation and purity assessment. This guide provides a detailed, predictive analysis of the fragmentation pattern of 7-fluoro-1H-indazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide synthesizes established fragmentation principles from closely related chemical structures to offer a robust, scientifically-grounded hypothesis of its mass spectral characteristics under various ionization conditions.

Predicted Mass and Molecular Ion Formation

The initial step in any mass spectrometry analysis is the determination of the molecular weight and the observation of the molecular ion. The molecular formula for this compound is C₈H₄FN₃.

PropertyValue
Molecular Formula C₈H₄FN₃
Monoisotopic Mass 161.04 g/mol
Expected [M+H]⁺ (ESI) m/z 162.05
Expected M⁺• (EI) m/z 161.04

Under soft ionization techniques like Electrospray Ionization (ESI), we anticipate the predominant formation of the protonated molecule, [M+H]⁺, at m/z 162.05.[1][2] ESI is a gentle method that typically yields molecular ions with minimal fragmentation, making it ideal for confirming molecular weight.[1] Electron Ionization (EI), a higher-energy technique, is expected to produce the radical cation, M⁺•, at m/z 161.04, along with a cascade of fragment ions.

Postulated Fragmentation Pathways

The fragmentation of this compound is predicted to be driven by the interplay of its three key functional components: the indazole ring, the fluorine substituent, and the nitrile group.

Fragmentation under Electron Ionization (EI)

EI mass spectrometry will likely induce more extensive fragmentation, providing significant structural information. The proposed fragmentation pathways are visualized below.

G M [C₈H₄FN₃]⁺• m/z = 161 frag1 Loss of HCN [C₇H₄FN₂]⁺• m/z = 134 M->frag1 - HCN frag2 Loss of F [C₈H₄N₃]⁺ m/z = 142 M->frag2 - F• frag3 Loss of N₂ [C₈H₄FN]⁺• m/z = 133 M->frag3 - N₂ frag4 Loss of CN [C₇H₄FN₂]⁺ m/z = 135 M->frag4 - CN•

Caption: Predicted EI Fragmentation Pathways.

  • Loss of HCN (Hydrogen Cyanide): A common fragmentation pathway for nitrile-containing aromatic compounds is the elimination of HCN (m/z 27). This would result in a fragment ion at m/z 134.

  • Loss of a Fluorine Radical: The carbon-fluorine bond is strong, but under EI conditions, the loss of a fluorine radical (19 Da) is plausible, leading to an ion at m/z 142.[3]

  • Loss of Dinitrogen (N₂): The indazole ring, being a fused pyrazole system, can undergo ring cleavage. A characteristic loss for some nitrogen-containing heterocycles is the elimination of a neutral N₂ molecule (m/z 28), which would yield a fragment at m/z 133.

  • Loss of a Cyano Radical: Cleavage of the bond between the indazole ring and the nitrile group could result in the loss of a cyano radical (•CN, 26 Da), producing an ion at m/z 135.

Fragmentation with Collision-Induced Dissociation (CID) in ESI-MS/MS

To elicit fragmentation from the protonated molecule generated by ESI, tandem mass spectrometry (MS/MS) with Collision-Induced Dissociation (CID) is employed.[4] The fragmentation of the [M+H]⁺ ion is expected to proceed through slightly different pathways compared to the radical cation from EI.

G MH [C₈H₅FN₃]⁺ m/z = 162 frag1 Loss of HCN [C₇H₅FN₂]⁺ m/z = 135 MH->frag1 - HCN frag2 Loss of HF [C₈H₄N₃]⁺ m/z = 142 MH->frag2 - HF frag3 Loss of N₂ [C₈H₅FN]⁺ m/z = 134 MH->frag3 - N₂

Caption: Predicted ESI-MS/MS Fragmentation.

  • Loss of HCN: Similar to EI, the neutral loss of HCN from the protonated molecule is a highly probable event, leading to a fragment at m/z 135.

  • Loss of HF (Hydrogen Fluoride): In the protonated species, the elimination of neutral hydrogen fluoride (20 Da) is a more likely pathway than the loss of a fluorine radical, resulting in an ion at m/z 142.[3]

  • Loss of N₂: The expulsion of dinitrogen from the protonated indazole ring system would lead to a fragment ion at m/z 134.

Comparative Analysis with Structurally Related Compounds

The predicted fragmentation pattern can be benchmarked against the known behavior of similar molecules.

Compound ClassKey Fragmentation PathwaysRelevance to this compound
Indazole Derivatives Cleavage of the indazole ring, often with loss of N₂ or side chains.[5][6]Supports the proposed loss of N₂.
Aromatic Nitriles Loss of HCN is a characteristic fragmentation.[7]Provides a strong basis for predicting a major fragment from the loss of HCN.
Fluorinated Aromatics Loss of F• (EI) or HF (ESI-MS/MS).[3]Justifies the predicted fluorine-related fragmentation pathways.
Imidazole Derivatives Ring cleavage and loss of small neutral molecules like HCN.[8][9]While not an exact match, the fragmentation of the related imidazole ring system provides further evidence for ring fragmentation pathways.

Experimental Protocol for Mass Spectrometric Analysis

To validate the predicted fragmentation patterns, the following experimental workflow is recommended.

G cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis sample Dissolve in Acetonitrile/Water (1:1) with 0.1% Formic Acid lc Inject into UPLC-MS system (C18 column) sample->lc esi ESI Positive Mode Full Scan (m/z 50-500) lc->esi msms Targeted MS/MS of m/z 162.05 (Varying Collision Energies) esi->msms analysis Correlate fragment ions with predicted pathways msms->analysis

Caption: Recommended Experimental Workflow.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a 1:1 mixture of acetonitrile and water containing 0.1% formic acid to facilitate protonation.

  • Liquid Chromatography: Introduce the sample into a UPLC-MS system equipped with a C18 reverse-phase column to ensure separation from any potential impurities.

  • Mass Spectrometry (ESI):

    • Acquire data in positive electrospray ionization mode.

    • Perform a full scan from m/z 50 to 500 to identify the [M+H]⁺ ion.

    • Set the capillary voltage to approximately 3500 V and the capillary temperature to 300°C.[10]

  • Tandem Mass Spectrometry (MS/MS):

    • Select the [M+H]⁺ ion at m/z 162.05 as the precursor ion.

    • Perform CID by applying a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

  • Data Analysis: Analyze the resulting mass spectra to identify the major fragment ions and compare them with the predicted fragmentation pathways outlined in this guide.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the mass spectrometry fragmentation pattern of this compound. By leveraging established principles from analogous structures, we have proposed likely fragmentation pathways under both EI and ESI-MS/MS conditions. The outlined experimental protocol offers a clear path for the empirical validation of these predictions. This systematic approach, combining predictive analysis with a structured experimental design, is crucial for the efficient and accurate characterization of novel chemical entities in a research and development setting.

References

  • J. Am. Soc. Mass Spectrom. 2019, 30, 12, 2678-2691.
  • Luo, X. et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Semantic Scholar.
  • Luo, X. et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
  • PubMed. (2006).
  • PubMed. (2019).
  • SEDICI. Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models.
  • ResearchGate. Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B).
  • ResearchGate. (PDF)
  • YouTube. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule.
  • University of Victoria. 2.30 Electrospray Mass Spectrometry.
  • PMC. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
  • PubMed. (1989). Electrospray ionization for mass spectrometry of large biomolecules.
  • Chemistry LibreTexts. (2023).
  • Fragmentation and Interpret
  • PMC.

Sources

Safety Operating Guide

Personal protective equipment for handling 7-Fluoro-1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

7-Fluoro-1H-indazole-5-carbonitrile is not merely a "white powder"; it is a pharmacologically active scaffold likely possessing kinase inhibitory potential. As a fluorinated aromatic nitrile, it presents a dual-hazard profile: chemical toxicity (potential cyanide metabolic release, though lower than aliphatic nitriles) and biological potency (unknown target engagement).

This guide deviates from standard "SDS copy-paste" protocols. We operate under the Precautionary Principle : treat this compound as a potent sensitizer and reproductive toxin until proven otherwise. The fluorine substitution at the 7-position increases lipophilicity, potentially enhancing dermal absorption compared to the non-fluorinated parent scaffold.

Core Hazard Analysis
FeatureHazard Implication
Nitrile Motif (-CN) Metabolic release of cyanide (low probability but non-zero); Reactivity with strong acids/oxidizers.
Indazole Core Bioisostere for purines; high probability of biological activity (enzyme inhibition).
Fluorine Substitution Enhanced lipophilicity; facilitates permeation through standard glove materials and skin.
Physical State Fine crystalline solid; high risk of electrostatic aerosolization during weighing.

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adapting to the state of the matter (Solid vs. Solution). Relying on a single glove type for all operations is a critical safety failure.

Glove Selection Protocol

Data interpolated from permeation rates of analogous fluorinated heterocycles.

OperationSolvent SystemPrimary GloveSecondary Glove (Under)Est. Breakthrough
Weighing (Solid) N/ANitrile (5 mil) Nitrile (4 mil)> 480 min
Synthesis/Solubilization DCM / Chloroform PVA or Silver Shield™ Nitrile (4 mil)< 15 min (Standard Nitrile)
Synthesis/Solubilization DMSO / DMF Butyl Rubber Nitrile (4 mil)> 240 min
HPLC/Analysis Acetonitrile/MeOH Nitrile (Double) Nitrile (4 mil)~ 30-60 min

Critical Note: Do not use standard latex gloves. The lipophilic nature of the fluorinated ring allows for rapid permeation through natural rubber.

Respiratory & Body Protection[1][2]
  • Respiratory:

    • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (if hood unavailable/spill cleanup): N95 (minimum) for solids; P100 with Organic Vapor (OV) cartridge for solution spills.

  • Body:

    • Tyvek® lab coat or sleeve covers recommended during weighing to prevent cuff contamination.

    • Standard cotton lab coat is insufficient for solution-phase handling; use a chemical-resistant apron if handling volumes >100mL.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental phase.

PPE_Decision_Tree Start Start: Handling this compound State What is the Physical State? Start->State Solid Solid / Powder State->Solid Dry Liquid Solution Phase State->Liquid Dissolved Action_Solid Protocol A: Double Nitrile Gloves Fume Hood Required Anti-Static Gun Solid->Action_Solid Solvent Identify Solvent Liquid->Solvent Action_DMSO Protocol B (DMSO/DMF): Butyl Rubber or Double Nitrile (Change <30min) Solvent->Action_DMSO Polar Aprotic Action_DCM Protocol C (Halogenated): Silver Shield™ Laminate (Nitrile offers NO protection) Solvent->Action_DCM Halogenated

Figure 1: PPE Selection Decision Tree based on physical state and carrier solvent.

Operational Protocols

A. Weighing & Transfer (The "Static" Risk)

Fluorinated indazoles are often fluffy, electrostatic solids. Static charge can cause the powder to "jump" onto gloves or balance surfaces, creating invisible contamination.

  • Engineering Control: Operate inside a powder containment hood or a fume hood with a draft shield.

  • Static Neutralization: Use an ionizing fan or a Polonium-210 anti-static gun on the spatula and weighing boat before touching the compound.

  • The "Wet" Transfer: If possible, tare the solvent vial, add the solid directly to the vial, and add solvent immediately to suppress dust. Avoid weighing onto paper.

B. Solubilization
  • Solvent Choice: The nitrile group is susceptible to hydrolysis. Avoid strong aqueous acids or bases during solubilization unless the reaction demands it.

  • Venting: If dissolving in carbonates or bicarbonates, CO2 evolution may occur. Do not cap vials tightly immediately after mixing.

Emergency Response & Spill Management

Cyanide Contingency

While the nitrile group is aromatic and stable, thermal decomposition (fire) or reaction with strong oxidizers can release Hydrogen Cyanide (HCN) gas.

  • Fire: Do not use water jets. Use CO2, dry chemical, or foam.

  • Exposure: If the victim has ingested the compound or inhaled high concentrations of dust, alert medical services that cyanide poisoning is a theoretical possibility (provide the SDS).

Spill Cleanup Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor_Solid Minor Solid (<5g) Assess->Minor_Solid Major_Liquid Liquid / Large Scale Assess->Major_Liquid Clean_Solid 1. Wet paper towel (prevent dust) 2. Wipe inward 3. Double bag Minor_Solid->Clean_Solid Clean_Liquid 1. Evacuate Area 2. Don Respirator (OV/P100) 3. Absorb with Vermiculite Major_Liquid->Clean_Liquid Disposal Dispose as Haz Waste (Tag: Toxic/Nitrile) Clean_Solid->Disposal Clean_Liquid->Disposal

Figure 2: Step-by-step spill response logic.

Disposal & Waste Stream

Do not dispose of this compound down the drain. The indazole ring is persistent in aquatic environments, and the nitrile poses a toxicity hazard.

  • Solid Waste: Segregate into "Solid Hazardous Waste - Toxic." Label clearly with "Fluorinated Indazole" and "Nitrile."

  • Liquid Waste:

    • Non-Halogenated: If dissolved in DMSO/MeOH.

    • Halogenated: If dissolved in DCM.

  • Incompatibility: NEVER mix nitrile waste with acidic waste streams (e.g., waste sulfuric acid). This can generate HCN gas in the waste container.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11533429, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.